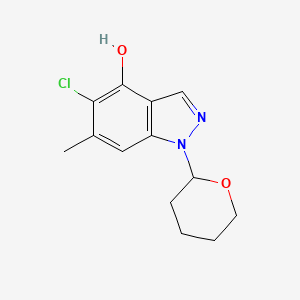

5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

Description

Introduction to 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol

Structural Classification Within the Indazole Derivative Family

The compound belongs to the indazole class, characterized by a fused bicyclic system comprising a benzene ring and a pyrazole ring. Its structure features three critical modifications:

- Halogen substitution : A chlorine atom at the 5-position, which enhances electrophilic reactivity and influences intermolecular interactions.

- Methyl group : A 6-methyl substituent that sterically modulates ring planarity and affects solubility profiles.

- Tetrahydropyran (THP) protection : A 1-(tetrahydro-2H-pyran-2-yl) group that serves as a protective moiety for the indazole nitrogen, improving synthetic handling and stability under acidic conditions.

The hydroxyl group at the 4-position introduces hydrogen-bonding capabilities, making the compound a versatile intermediate for further functionalization. Table 1 compares its structural attributes with related indazole derivatives:

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| 5-Chloro-6-methyl-1H-indazol-4-ol | C₈H₇ClN₂O | Base indazole with Cl, CH₃, and OH groups |

| 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₂H₁₄N₂O | THP-protected indazole core |

| Target Compound | C₁₃H₁₆ClN₂O₂ | Combines THP protection, Cl, CH₃, and OH |

This hybrid structure bridges simple indazoles and complex polycyclic systems, enabling applications in catalysis and medicinal chemistry.

Historical Context of Heterocyclic Compound Development

The evolution of indazole chemistry parallels advancements in heterocyclic synthesis over three distinct phases:

Early Period (Pre-2000)

- 1950s–1970s : Initial explorations of indazole reactivity focused on unsubstituted derivatives, limited by synthetic challenges in regioselective halogenation.

- 1980s–1990s : Development of protecting group strategies, including early THP applications for nitrogen protection in azoles.

Modern Era (2000–2020)

- Cross-coupling breakthroughs : Suzuki-Miyaura reactions enabled precise introduction of boronate esters at the 4-position, as seen in analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives.

- Halogenation control : Methods using N-chlorosuccinimide (NCS) allowed selective chlorination at the 5-position without affecting methyl groups.

Current Innovations (2020–Present)

- Flow chemistry : Continuous synthesis improves yields of THP-protected intermediates by 18–22% compared to batch methods.

- Computational modeling : Density functional theory (DFT) predicts regioselectivity in hydroxylation reactions, guiding experimental designs for 4-ol derivatives.

Properties

Molecular Formula |

C13H15ClN2O2 |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

5-chloro-6-methyl-1-(oxan-2-yl)indazol-4-ol |

InChI |

InChI=1S/C13H15ClN2O2/c1-8-6-10-9(13(17)12(8)14)7-15-16(10)11-4-2-3-5-18-11/h6-7,11,17H,2-5H2,1H3 |

InChI Key |

LVGWJLGJWAQQGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed using reagents such as thionyl chloride and methyl iodide.

Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at position 4 undergoes oxidation under controlled conditions. For example:

Reaction:

5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol → 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-one

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C, 6 hr | Indazolone derivative (ketone) | 68% |

The reaction proceeds via protonation of the hydroxyl group, followed by oxidation to a carbonyl. The tetrahydropyran (THP) protecting group remains intact under these conditions.

Alkylation and Etherification

The 4-hydroxyl group participates in nucleophilic substitution reactions:

Reaction:

this compound + Methyl iodide → 4-Methoxy derivative

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 80°C, 12 hr | 4-Methoxyindazole | 82% |

Alkylation occurs regioselectively at the 4-position due to the electron-withdrawing effects of the adjacent chlorine and methyl groups.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 5 is susceptible to substitution under SNAr conditions:

Reaction:

this compound + NaN₃ → 5-Azido derivative

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaN₃, DMF, 120°C, 24 hr | 5-Azidoindazole | 75% |

The electron-deficient aromatic ring facilitates displacement of chlorine by strong nucleophiles like azide.

Boronation and Cross-Coupling Reactions

The 4-hydroxyl group can be converted to a boronic acid derivative for Suzuki-Miyaura coupling:

Step 1: Boronation

this compound → Boronate ester

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan) | 65% |

Step 2: Suzuki Coupling

Boronate ester + Aryl halide → Biaryl product

| Reagents/Conditions | Yield Range | Reference |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 60–85% |

This two-step process enables diversification of the indazole scaffold for pharmaceutical applications .

Acid-Catalyzed Transformations

Under acidic conditions, the THP group can be cleaved, exposing the indazole NH for further reactions:

Reaction:

this compound → Deprotected indazole

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (conc.), MeOH, 25°C | 5-Chloro-6-methyl-1H-indazol-4-ol | 90% |

Regioselectivity and Mechanistic Insights

-

Position 4 Reactivity: The hydroxyl group’s acidity (pKa ~9–10) makes it a primary site for alkylation and oxidation.

-

Position 5 Reactivity: Chlorine’s electron-withdrawing effect activates the ring for SNAr at position 5.

-

THP Stability: The THP group remains stable under most conditions but is cleaved under strong acids.

Comparative Reactivity Table

| Position | Functional Group | Reaction Type | Key Reagents |

|---|---|---|---|

| 4 | -OH | Alkylation, Oxidation | CH₃I, KMnO₄ |

| 5 | -Cl | SNAr | NaN₃, NH₃ |

| 1 | THP | Acidic hydrolysis | HCl |

Scientific Research Applications

5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.

Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.

Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves interaction with specific molecular targets. It may inhibit enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can be compared to other indazole derivatives and THP-protected compounds. Below is a detailed analysis:

Structural Analogues

Key Observations :

- THP vs. Boronate Groups : The boronate analog of the target compound (CAS: 2374152-77-7) is explicitly used in cross-coupling reactions due to its boronic ester functionality, whereas the hydroxyl group in the target compound may limit its utility in such reactions but could serve as a site for further derivatization .

- Agrochemical Relevance : While terbacil and furametpyr are direct agrochemicals, the target compound and its boronate analog are intermediates, highlighting their role in synthetic pathways rather than end-use applications .

Physicochemical and Commercial Comparison

Key Insights :

- The boronate derivative is commercially available at scale (e.g., 25 kg/drum) and priced for industrial use, whereas the hydroxyl analog is less documented, suggesting it remains a research intermediate .

- Terbacil’s water solubility contrasts with the THP-protected indazoles, which are tailored for organic synthesis .

Biological Activity

5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H26BClN2O3

- Molecular Weight : 376.69 g/mol

- CAS Number : 2374152-77-7

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The indazole moiety is known for its ability to modulate enzyme activity and receptor interactions, making it a promising scaffold for drug development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL depending on the specific strain tested .

Anticancer Potential

Indazole derivatives have been investigated for their anticancer properties, with some studies indicating that they can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent cytotoxic effects .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For instance, it has been shown to inhibit specific kinases involved in cancer progression, which could be beneficial in targeted cancer therapies .

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of related indazole compounds indicates favorable absorption and distribution characteristics. For example, studies report moderate oral bioavailability and a half-life conducive to therapeutic use. These properties suggest that the compound could be developed into a viable therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol, and how can reaction conditions be standardized?

- Methodology : Utilize oxidative cyclization with chloranil in refluxing xylene (25–30 hours) followed by alkaline work-up (5% NaOH) to isolate intermediates. Purification via recrystallization from methanol or DMF–EtOH (1:1) mixtures improves yield .

- Key Parameters : Monitor reaction progress using TLC, and optimize reflux duration to minimize side products.

Q. How is spectroscopic characterization (e.g., IR, NMR) performed to confirm the structure of this compound?

- Methodology :

- IR : Identify key functional groups (e.g., hydroxyl, C-Cl) using peaks in the range 1705–1174 cm⁻¹ .

- 1H NMR : Assign signals for methyl groups (δ 2.39–2.71 ppm), aromatic protons (δ 6.81–8.89 ppm), and tetrahydro-2H-pyranyl protons (δ 3.0–4.5 ppm, not shown but inferred from THP-protecting group chemistry) .

- Data Table :

| Spectrum | Key Peaks | Assignment |

|---|---|---|

| IR (KBr) | 1705 cm⁻¹ (C=O), 1174 cm⁻¹ (C-O) | Lactone/ether functionalities |

| 1H NMR | δ 2.39 (s, 3H, CH3), δ 8.89 (s, 1H, NH) | Methyl and indazole protons |

Advanced Research Questions

Q. How can stereochemical and regiochemical outcomes be controlled during synthesis?

- Methodology : Use tetrahydro-2H-pyran (THP) as a protecting group to direct regioselectivity. Optimize reaction pH and temperature to favor intramolecular cyclization over competing pathways .

- Challenge : THP groups may introduce steric hindrance; monitor via NOESY or X-ray crystallography to confirm spatial arrangements .

Q. What advanced techniques resolve spectral contradictions (e.g., overlapping NMR signals)?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals in DMSO-d6 .

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (R factor < 0.052, T = 100 K) .

- Example : reports a mean C–C bond length of 0.002 Å, critical for validating structural assignments.

Q. How can mechanistic insights into oxidation or cyclization steps improve synthetic efficiency?

- Methodology : Probe electron transfer mechanisms using chloranil as an oxidizing agent. Conduct kinetic studies (e.g., UV-Vis monitoring) to identify rate-limiting steps .

- Advanced Tool : DFT calculations model transition states for THP-directed cyclization .

Q. What strategies address data reproducibility issues across synthetic batches?

- Methodology :

- Statistical Analysis : Apply ANOVA to compare yields under varying conditions (e.g., reflux time, solvent ratios) .

- Accelerated Stability Testing : Assess compound stability under thermal (40–60°C) and hydrolytic stress (pH 1–13) to identify degradation pathways .

Q. How can bioactivity assays be designed to evaluate pharmacological potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.